4-(4-甲基苯基)-4-氧代-2-(1-吡咯烷基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

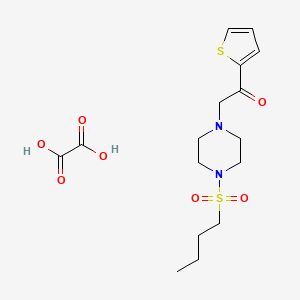

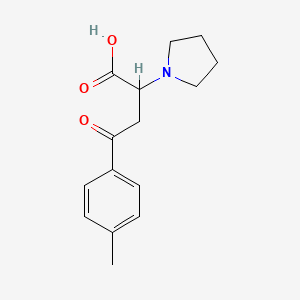

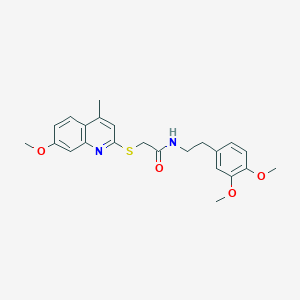

“4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid” is a chemical compound with the CAS Number: 298215-29-9. It has a molecular weight of 261.32 . The IUPAC name for this compound is 4-(4-methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO3/c1-11-4-6-12(7-5-11)14(17)10-13(15(18)19)16-8-2-3-9-16/h4-7,13H,2-3,8-10H2,1H3,(H,18,19) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction information, it’s recommended to refer to specialized chemical reaction databases or literature .Physical And Chemical Properties Analysis

This compound has a molecular formula of C15H19NO3 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results .科学研究应用

合成与衍生

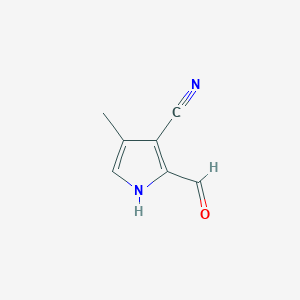

4-氧代丁烯酸,包括 4-(4-甲基苯基)-4-氧代-2-(1-吡咯烷基)丁酸,以其作为生物活性物质和合成中的多功能中间体的作用而闻名。最近的研究重点介绍了通过醛醇缩合反应微波辅助合成 4-氧代-2-丁烯酸的路线,展示了它们在生成具有不同生物活性的广泛衍生物方面的潜力。该方法已显示出在广泛的底物中产生所需产物的效率,表明该化学品在合成化学中的多功能性和实用性 (Uguen 等人,2021)。

抗菌活性

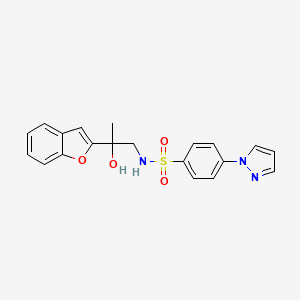

4-(取代苯磺酰胺)丁酸环化形成 1-[(取代苯基)磺酰基]吡咯烷-2-酮,该过程涉及与 4-(4-甲基苯基)-4-氧代-2-(1-吡咯烷基)丁酸类似的化合物,已被探索用于抗菌应用。这些合成的化合物已对其抗菌功效进行了评估,对一系列微生物种类显示出有希望的结果。这突出了此类化合物在开发新的抗菌剂中的潜力 (Zareef 等人,2008)。

纳米技术与材料科学

4-氧代-4-(芘-4-基甲氧基)丁酸与本化合物具有相似的官能团,已被用作光敏保护基团来证明纳流体装置中的光学门控。此应用强调了该化合物在光响应材料开发中的相关性,该材料可用于纳米技术和材料科学中的受控释放、传感和信息处理 (Ali 等人,2012)。

超分子化学

通过分子组装形成具有可控微观结构和稳定性的超分子水凝胶展示了另一个应用领域。使用类似于 4-(4-甲基苯基)-4-氧代-2-(1-吡咯烷基)丁酸的异构体结构单元,研究人员已经能够创建具有定制性质的水凝胶。这一发现对于生物医学应用非常重要,包括药物递送系统和组织工程,方法是利用该化合物形成稳定、生物相容性基质的能力 (Wu 等人,2007)。

作用机制

Target of Action

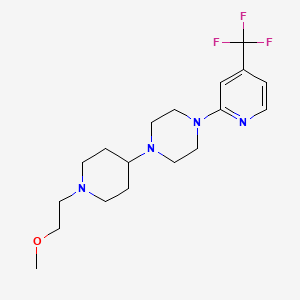

It is closely related to pyrovalerone, a stimulant compound . Pyrovalerone is known to inhibit the uptake of monoamines into synapses by interacting with monoamine transporters . Therefore, it is plausible that 4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid may have similar targets.

Mode of Action

Based on its structural similarity to pyrovalerone, it might interact with monoamine transporters, inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine . This could result in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged signal transmission.

Biochemical Pathways

If it acts similarly to pyrovalerone, it could affect the dopaminergic and noradrenergic pathways . By inhibiting the reuptake of dopamine and norepinephrine, it could enhance the effects of these neurotransmitters, potentially leading to increased alertness, attention, and energy levels.

Pharmacokinetics

It is known that similar compounds, such as pyrovalerone, are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

If it acts similarly to pyrovalerone, it could lead to increased concentrations of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission and potentially leading to increased alertness, attention, and energy levels .

安全和危害

未来方向

属性

IUPAC Name |

4-(4-methylphenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11-4-6-12(7-5-11)14(17)10-13(15(18)19)16-8-2-3-9-16/h4-7,13H,2-3,8-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOJFHITRUIZEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8,8-dimethyl-5-(5-methylthiophen-2-yl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2584680.png)

![Methyl 4-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B2584683.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2584687.png)

![1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2584690.png)

![N-allyl-2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2584695.png)

![Ethyl 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2584698.png)

![5-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2584700.png)